An In-depth Technical Guide to N-(3-cyanophenyl)benzamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(3-cyanophenyl)benzamide: Synthesis, Properties, and Applications
Abstract: N-(3-cyanophenyl)benzamide is a versatile chemical intermediate whose structural motifs—a benzamide core and a nitrile group—make it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and a review of its applications. We aim to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Structure
N-(3-cyanophenyl)benzamide is an aromatic amide. The core structure consists of a benzamide group where the nitrogen atom is substituted with a 3-cyanophenyl ring. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a key building block for more complex molecules.
-
IUPAC Name: N-(3-cyanophenyl)benzamide[1]
-
Molecular Formula: C₁₄H₁₀N₂O[1]
-
CAS Number: 141990-91-2[1]
-
Molecular Weight: 222.24 g/mol [1]
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)C#N[1]
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in experimental design, formulation, and synthesis. The properties of N-(3-cyanophenyl)benzamide are summarized below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate, influencing factors like absorption and distribution.
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 52.9 Ų | PubChem[1] |
Synthesis and Purification
The most common and straightforward synthesis of N-(3-cyanophenyl)benzamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. In this case, 3-aminobenzonitrile is acylated by benzoyl chloride.
Rationale and Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-aminobenzonitrile attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, typically a mild one like pyridine or aqueous sodium bicarbonate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent is critical; a biphasic system (e.g., water/dichloromethane) or an inert aprotic solvent (e.g., THF, DCM) is often employed to facilitate the reaction and subsequent workup.
Detailed Experimental Protocol
This protocol is a standard laboratory procedure for the synthesis of N-substituted benzamides.[3][4]
Materials:
-
3-Aminobenzonitrile (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base acts as an acid scavenger.
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution over 10-15 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted base, any remaining acid chloride, and aqueous residues.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(3-cyanophenyl)benzamide as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-cyanophenyl)benzamide.
Spectroscopic Characterization
Structural confirmation is paramount. The following are expected spectroscopic signatures for N-(3-cyanophenyl)benzamide, based on typical values for similar structures.[5][6][7]
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
δ ~10.0-10.5 ppm (s, 1H, -NH- proton).
-
δ ~7.4-8.2 ppm (m, 9H, aromatic protons from both phenyl rings). The signals will be complex due to overlapping multiplets. Protons on the cyanophenyl ring will show distinct splitting patterns based on their meta- and ortho- relationships.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
δ ~166 ppm (amide carbonyl, C=O).
-
δ ~118 ppm (nitrile carbon, -C≡N).
-
δ ~110-140 ppm (aromatic carbons). The carbon attached to the nitrile group will be distinct, as will the ipso-carbons of the amide linkage.
-
-
FT-IR (ATR):
-
~3300 cm⁻¹ (N-H stretch, sharp to medium).
-
~2230 cm⁻¹ (C≡N stretch, sharp, strong).
-
~1660 cm⁻¹ (C=O stretch, Amide I band, strong).
-
~1530 cm⁻¹ (N-H bend, Amide II band, medium).
-
~3050 cm⁻¹ (Aromatic C-H stretch).
-
-
Mass Spectrometry (ESI+):
-
Expected m/z for [M+H]⁺: 223.08.
-
Expected m/z for [M+Na]⁺: 245.06.
-
Applications in Research and Development
N-(3-cyanophenyl)benzamide is not merely a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector.
Intermediate for PARP Inhibitors
A primary application of this compound is as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes are crucial for DNA single-strand break repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death—a concept known as synthetic lethality.[9][10]
The benzamide portion of N-(3-cyanophenyl)benzamide mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind to the enzyme's active site. The cyanophenyl group serves as a versatile chemical handle for further elaboration to build more complex and potent inhibitors like Olaparib, Rucaparib, and Niraparib.[9][11]
Caption: The role of PARP inhibitors in exploiting synthetic lethality.
Other Potential Applications
The unique structure of N-(3-cyanophenyl)benzamide also lends itself to other areas:
-
Antiviral Agents: Benzamide derivatives have been explored as inhibitors of various viruses, including Enterovirus 71.[12] The scaffold can be modified to target viral proteins.
-
Anticonvulsants: Certain N-phenylbenzamide structures have shown promise as anticonvulsant agents in animal models.[13]
-
Materials Science: The rigid, aromatic structure and the presence of the polar nitrile group make it a candidate for incorporation into polymers or organic materials with specific electronic or thermal properties.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Statements: Harmful if swallowed (H302). May cause skin and eye irritation.[14]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.
Conclusion
N-(3-cyanophenyl)benzamide is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its straightforward preparation, combined with its strategic importance as a scaffold for potent enzyme inhibitors like those targeting PARP, ensures its continued relevance in the scientific community. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to leverage the full potential of this versatile molecule.
References
-
PubChem. N-(3-cyanophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
-
Finar Limited. Benzamide MSDS. Material Safety Data Sheet. 2010. Available from: [Link]
-
PubChem. 3-Cyanobenzamide. National Center for Biotechnology Information. Available from: [Link]
-
Klump, K. E., et al. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. 2012;53(27):3455-3457. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
- Google Patents. Process for the preparation of 3-aminobenzonitrile replace. Google Patents.
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.
-
Cardiff University. Introduction to cyanamides. ORCA - Cardiff University. 2018. Available from: [Link]
-
Chem Publishers. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Chem Publishers. Available from: [Link]
-
Lin, L. S., et al. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry. 2009;52(11):3449-52. Available from: [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/d356c9a358c2780e9a7e6d1e4e3e3e07f7f8b8e0]([Link]
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. Available from: [Link]
-
Liu, H., et al. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. 2011;16(5):4186-4197. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]
-
Liu, Y., et al. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair. Oxidative Medicine and Cellular Longevity. 2022. Available from: [Link]
-
ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. ResearchGate. Available from: [Link]
-
ResearchGate. How can I prepare 3 amino benzoyl chloride from 3 amino benzoic acid and thoinyl chloride? ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. N-(Cyanomethyl)benzamide. PubMed Central. Available from: [Link]
-
Ammazzalorso, A., et al. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. Cell Death & Disease. 2024;15(1):63. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 2016. Available from: [Link]
-
Kim, J., et al. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. NAR Cancer. 2025;7(2):zcaf013. Available from: [Link]
-
Singh, A., et al. PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters. 2020;30(14):127252. Available from: [Link]
-
Thorsell, A. G., et al. Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. 2022;119(11):e2119491119. Available from: [Link]
Sources
- 1. N-(3-cyanophenyl)benzamide | C14H10N2O | CID 681342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-dichloro-N-(3-cyanophenyl)benzamide | 710315-93-8 [sigmaaldrich.com]
- 3. chempublishers.com [chempublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. actylislab.com [actylislab.com]
